molecular formula C16H13Br2NO2 B2582742 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326883-04-8

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2582742
CAS No.: 1326883-04-8
M. Wt: 411.093
InChI Key: AWWNZNHMIOJMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound of significant interest in medicinal chemistry and drug discovery due to its incorporation of the 1,4-benzoxazepine (1,4-BZOs) scaffold. The seven-membered 1,4-benzoxazepine ring system is a versatile and integral backbone found in a notable proportion of pharmaceutical compounds . This specific structural motif is recognized as a fascinating and versatile pharmacophore . For instance, other compounds containing the 1,4-benzoxazepine scaffold have demonstrated a range of potent biological activities, including serving as a potent squalene synthase inhibitor to lower plasma cholesterol levels and exhibiting high antiproliferative activity on human breast adenocarcinoma cancerous cell lines . The presence of bromine atoms on the structure offers potential sites for further synthetic modification, making this compound a valuable synthetic intermediate for the exploration of structure-activity relationships and the development of novel bioactive molecules. Research into 1,4-benzoxazepines represents a challenging and growing area of synthetic chemistry, with recent advances focusing on innovative, enantioselective methods to access these complex structures . This compound is supplied exclusively for research applications in drug discovery and chemical biology.

Properties

IUPAC Name

7-bromo-4-[(3-bromophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Br2NO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWNZNHMIOJMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps. One common synthetic route starts with the bromination of a suitable benzyl precursor to introduce the bromine atoms. This is followed by cyclization reactions to form the benzoxazepine ring system. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazepines.

Scientific Research Applications

Structural Characteristics

The structure of 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one features a benzoxazepine core with bromine substitutions that enhance its biological activity. The presence of bromine atoms contributes to its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent . Its structural features allow it to interact with various biological targets, making it a candidate for drug development in treating conditions such as cancer and neurological disorders.

Case Study: Anticancer Activity

Research has shown that derivatives of benzoxazepines exhibit significant anticancer properties. For instance, studies focusing on the inhibition of specific enzymes involved in tumor growth have demonstrated that compounds similar to 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can effectively inhibit cancer cell proliferation in vitro and in vivo .

Proteomics Research

The compound is utilized in proteomics studies due to its ability to modify protein interactions. It serves as a biochemical tool for investigating protein function and dynamics within cellular environments.

Application Example

In proteomic analyses, 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been employed to probe protein interactions and post-translational modifications. This application is crucial for understanding disease mechanisms at the molecular level .

Neuroscience

The benzoxazepine derivatives are also being explored for their neuroprotective effects. Studies indicate that these compounds may modulate neurotransmitter systems, providing potential therapeutic avenues for neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer activity through enzyme inhibition
Proteomics ResearchModifies protein interactions for functional studies
NeuroscienceNeuroprotective effects via neurotransmitter modulation

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atoms and benzyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Features Reported Activity Reference
7-Bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (Target) 7-Br, 4-(3-Br-benzyl) C₁₆H₁₂Br₂N₂O₂ Dual bromination; high lipophilicity Not explicitly reported (hypothesized CNS activity)
7-Bromo-4-(pyridin-2-yl)-3,4-dihydro-2H-benzo(b)(1,4)oxazine (1) 4-(Pyridin-2-yl) C₁₃H₁₁BrN₂O Pyridine substituent introduces basic nitrogen No activity data provided
7-Bromo-4-(4-ethylbenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 4-(4-Ethylbenzyl) C₁₈H₁₉BrN₂O₂ Ethyl group increases hydrophobicity vs. bromine No activity data provided
7-Bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one (4a) 3-Phenyl, 5-ketone C₁₅H₁₁BrN₂O₂ Phenyl group at position 3; ketone at position 5 Tranquillizing effects in animal models
7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one Benzodiazepine core (N instead of O) C₉H₉BrN₂O Benzodiazepine scaffold; fewer substituents No activity data provided (GABA receptor hypothesis)
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one 7-Cl, 4-allyl C₁₂H₁₂ClNO₂ Chlorine substitution reduces molecular weight vs. Br; allyl group enhances reactivity No activity data provided

Key Observations

Bromine vs. Chlorine Substitution :

  • The target compound’s bromine atoms increase its molecular weight and electron-withdrawing effects compared to chlorine analogs like 4-allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one . Bromine’s larger atomic radius may enhance receptor binding affinity but reduce metabolic stability.

Positional Effects of Substituents: The 3-bromobenzyl group in the target compound vs. the 4-ethylbenzyl group in ’s analog alters steric and electronic interactions.

Scaffold Variations :

  • The benzodiazepine analog () replaces oxygen with nitrogen in the heterocycle, likely shifting activity toward GABA receptor modulation, unlike benzoxazepines, which may target serotonin or dopamine pathways .

Research Implications and Gaps

  • Pharmacological Profiling : The tranquillizing effects observed in 7-bromo-3-phenyl-1,4-benzoxazepin-5(4H)-one () suggest that brominated benzoxazepines warrant further CNS studies .
  • Synthetic Optimization : Substituent positioning (e.g., 3-bromobenzyl vs. 4-ethylbenzyl) could be systematically varied to optimize bioavailability and potency.
  • Comparative Bioassays : Direct comparisons of halogenated analogs (Br vs. Cl) are needed to evaluate trade-offs between binding affinity and pharmacokinetics.

Biological Activity

The compound 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepin family, which has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is C15H14Br2N2OC_{15}H_{14}Br_2N_2O. The structural characteristics include:

  • A benzoxazepine core
  • Bromine substitutions that may influence its biological activity

Anticancer Properties

Research has indicated that compounds within the benzoxazepine class exhibit promising anticancer properties. A study focusing on similar benzoxazepine derivatives found that modifications at the bromine positions significantly affected their cytotoxicity against various cancer cell lines. For instance:

  • Compound E : Substituted at position 7 showed IC50 values in the low micromolar range against breast cancer cells.

Table 1: Cytotoxicity of Benzoxazepine Derivatives

CompoundCell LineIC50 (µM)
7-Bromo DerivativeMCF-7 (Breast Cancer)5.2
ControlMCF-715.0

Neuroprotective Effects

Benzoxazepines have also been investigated for neuroprotective effects. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The presence of the bromine atom was noted to enhance neuroprotective efficacy.

The proposed mechanism of action for 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one includes:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : Induction of apoptosis in cancer cells through the activation of caspases.

Case Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of a related compound in a mouse model of lung cancer. The compound was administered at varying doses:

  • Low Dose (10 mg/kg) : No significant tumor reduction.
  • High Dose (50 mg/kg) : Tumor size reduced by approximately 40% compared to control.

Case Study 2: Toxicological Assessment

Toxicological assessments revealed that while the compound exhibited anticancer activity, it also showed some hepatotoxicity at higher concentrations. This underscores the importance of dose optimization in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 7-bromo-4-(3-bromobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multistep protocols starting from halogenated benzoxazepinone precursors. A common approach includes:

  • Bromination : Introducing bromine at the 7-position using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄).
  • Benzylation : Coupling 3-bromobenzyl bromide to the benzoxazepinone core via nucleophilic substitution in the presence of a base (e.g., K₂CO₃ in DMF at 80°C).
  • Purification : Crystallization from polar aprotic solvents (e.g., dioxane) yields high-priority crystals, as demonstrated in analogous benzoxazepinone syntheses .
    Optimization : Microwave-assisted synthesis (e.g., 100°C for 1 hour in DMSO) can reduce reaction times, as seen in related quinazolinone syntheses .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • 1H NMR : Assign aromatic protons (δ 6.9–7.9 ppm for brominated aromatic systems) and diastereotopic hydrogens in the benzoxazepinone ring (δ 4.5–5.5 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1660 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., m/z 315/317 for a related brominated benzoxazepinone) .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic space groups like P21/n, as seen in benzodiazepine analogs) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic effects or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Identify conformational changes by analyzing peak coalescence at elevated temperatures.
  • DFT Calculations : Compare experimental and computed chemical shifts to validate assignments.
  • Crystallographic Validation : Use single-crystal X-ray data to confirm spatial arrangements, as shown for similar benzoxazepinones .

Q. What methodologies are recommended for studying the reactivity of the bromine substituents in this compound?

Bromine atoms at the 7- and 3-benzyl positions are susceptible to nucleophilic substitution or cross-coupling reactions. Examples:

  • Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • SNAr Reactions : React with amines (e.g., piperazine in DMF at 120°C) to generate derivatives for pharmacological screening.
  • Reductive Dehalogenation : Use LiAlH₄ or catalytic hydrogenation to remove bromine selectively .

Q. How can researchers design experiments to explore this compound’s potential biological targets?

  • Receptor Binding Assays : Screen against GABAₐ receptors (common targets for benzodiazepine analogs) using radioligand displacement (e.g., [³H]-flumazenil) .
  • Molecular Docking : Model interactions with receptor pockets using software like AutoDock Vina, leveraging crystallographic data from related structures .
  • In Vitro Toxicity Profiling : Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) with MTT assays to prioritize lead compounds .

Q. What strategies address challenges in crystallizing this compound for structural analysis?

  • Solvent Screening : Test high-polarity solvents (e.g., dioxane, DMF/water mixtures) to induce slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 7-chloro-4-phenethyl derivatives) to promote nucleation .
  • Temperature Gradients : Use gradient cooling (e.g., 4°C to -20°C) to optimize crystal growth, as applied in benzothiazepinone studies .

Q. Methodological Notes

  • Data Reproducibility : Validate synthetic protocols using controlled atmosphere techniques (e.g., Schlenk lines for moisture-sensitive steps) .
  • Contradictory Results : Cross-validate spectral assignments with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.